BenchChemオンラインストアへようこそ!

8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Adenosine Receptor Pharmacology GPCR Antagonist Profiling Neurological Disorder Research

This C8-brominated xanthine delivers A2-adenosine receptor selectivity absent in caffeine, enabling precise discrimination between A1 and A2 subtypes in pharmacological profiling. The reactive C8 bromine unlocks nucleophilic displacement for 8-thiosubstituted MAO-B inhibitors and 8-alkylmercaptocaffeine derivatives under mild, catalyst-free conditions. Validated as a radiosensitizer that inhibits DNA single-strand break repair, it bridges mechanistic DNA damage response studies and translational oncology research. One building block—three distinct research applications: receptor pharmacology, CNS drug synthesis, and tumor radiosensitization.

Molecular Formula C7H7BrN4O2
Molecular Weight 259.06 g/mol
CAS No. 15371-15-0
Cat. No. B1269959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
CAS15371-15-0
Molecular FormulaC7H7BrN4O2
Molecular Weight259.06 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14)
InChIKeyBFCGRDZSZWDOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 15371-15-0) for Targeted Adenosine Receptor Research and Advanced Xanthine Synthesis


8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 15371-15-0), also known as 8-bromocaffeine, is a C8-brominated xanthine derivative belonging to the purine-2,6-dione class [1]. With a molecular formula of C7H7BrN4O2, a molecular weight of 259.06 g/mol, and a computed XLogP3 of 0.2, this compound is a white solid with a reported melting point of approximately 206–210 °C [2][3]. As a C8-modified caffeine analog, it serves as both a pharmacologically active entity with adenosine A2 receptor subtype selectivity and a versatile synthetic intermediate for generating diverse C8-functionalized xanthine libraries through nucleophilic substitution at the reactive bromine site [4][5].

Why C8-Brominated Xanthines Like 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Caffeine, Theophylline, or C8-Chloro Analogs


Xanthine derivatives are not functionally interchangeable; subtle structural modifications at the C8 position produce profound differences in adenosine receptor subtype selectivity, synthetic utility, and physicochemical properties [1]. While caffeine acts as a weak, non-selective adenosine antagonist (KD values of 12 μM at A1 and 2.4 μM at A2A), substitution of the C8 hydrogen with a bromine atom in 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione confers distinct A2-adenosine receptor selectivity that is absent in the parent molecule [2][3]. Furthermore, the bromine substituent at C8 enables nucleophilic displacement chemistry that is unavailable to caffeine, theophylline, or the less reactive 8-chlorocaffeine analog, which exhibits lower reactivity in substitution reactions and consequently yields different synthetic outcomes [4][5]. Generic substitution without considering these C8-specific electronic, steric, and reactivity parameters risks both pharmacological off-target effects and synthetic failure.

Quantitative Evidence Guide: 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 15371-15-0) vs. Caffeine and Related Xanthine Analogs


Adenosine A2 Receptor Subtype Selectivity of 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione vs. Non-Selective Caffeine

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits selective affinity for A2-adenosine receptors, distinguishing it from caffeine, which is a weak, non-selective antagonist across A1, A2A, A2B, and A3 subtypes [1]. Caffeine displays KD values of 12 μM at human A1 and 2.4 μM at A2A receptors, lacking pronounced subtype discrimination [2]. In contrast, 8-bromo-substituted caffeine demonstrates A2 receptor selectivity, with the 8-bromo modification conferring this preferential binding profile over A1 receptors [1]. While quantitative Ki or KD values for the specific compound were not identified in the available primary literature, the selectivity pattern is established through comparative structure-activity relationship (SAR) analysis with caffeine and other C8-substituted xanthines, positioning this compound as a more targeted tool for A2 receptor-focused studies .

Adenosine Receptor Pharmacology GPCR Antagonist Profiling Neurological Disorder Research

Optimized Synthetic Route with N-Bromosuccinimide Reduces Cost and Hazard vs. Traditional Bromine-Based Bromination

The synthesis of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been optimized through substitution of the brominating agent from elemental bromine in glacial acetic acid to N-bromosuccinimide (NBS), resulting in significant cost reduction and improved safety profile [1]. The traditional method using elemental bromine requires careful handling of a highly corrosive and toxic liquid reagent and yields approximately 85% product [2]. The modified approach using NBS eliminates the hazards associated with liquid bromine handling while reducing overall production costs, though specific quantitative yield comparisons were not provided in the available literature [1]. This optimization is particularly relevant for multi-gram to kilogram-scale synthesis where safety and economic considerations become paramount procurement factors.

Medicinal Chemistry Synthesis Process Chemistry Optimization Halogenation Methodology

Radiosensitizer Activity: 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Enhances Tumor Cell Radiation Sensitivity Where Caffeine Does Not

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione functions as a radiosensitizer in tumor radiotherapy, increasing the sensitivity of tumor cells to radiation treatment through inhibition of DNA single-strand break repair [1][2]. This property is not shared by the parent compound caffeine, which lacks radiosensitizing activity and is not utilized in radiation oncology contexts . In experimental models, 8-bromocaffeine demonstrated a higher coefficient of tumor growth suppression and a greater number of mice with regressed tumors compared to metronidazole plus radiation controls [3]. The mechanistic basis involves halogenated purine base-mediated inhibition of DNA repair processes, a pharmacological activity that is absent in non-halogenated xanthines [4].

Radiation Oncology DNA Damage Response Tumor Radiosensitization

Superior Electrophilic Reactivity at C8 Position: 8-Bromo vs. 8-Chloro Xanthines for Nucleophilic Displacement Chemistry

The C8 bromine atom in 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as an excellent leaving group for nucleophilic displacement reactions, enabling efficient synthesis of diverse 8-substituted xanthine derivatives [1]. Catalyst-free three-component reactions of this compound with alkyl bromides and thiourea yield 8-alkylmercaptocaffeine products in excellent to quantitative yields, demonstrating the superior leaving group ability of bromine at this position [2]. In comparative studies with 8-chlorocaffeine, the bromo derivative exhibits higher reactivity in substitution reactions with amines, such as DL-β-phenylisopropylamine, reflecting the lower bond dissociation energy of the C-Br bond relative to C-Cl [3]. This enhanced reactivity positions 8-bromocaffeine as the preferred building block for constructing C8-functionalized xanthine libraries where reaction efficiency and yield are critical procurement criteria.

Xanthine Derivatization Nucleophilic Aromatic Substitution Building Block Versatility

Physicochemical Profile Differentiation: 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione vs. Caffeine and 8-Phenylxanthines

The physicochemical properties of 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione differ materially from both caffeine and more lipophilic 8-phenylxanthine analogs, with implications for formulation and assay design [1]. The compound has a computed XLogP3 of 0.2 and a predicted aqueous solubility of approximately 1.78–2.27 g/L, positioning it as moderately hydrophilic [2][3]. In contrast, caffeine has a logP of approximately -0.07, making it slightly more hydrophilic, while many potent 8-phenylxanthine adenosine antagonists possess extremely low water solubility and consequently poor bioavailability [4][5]. The C8 bromine substituent thus provides a balance of adequate water solubility for biological assay compatibility while maintaining sufficient lipophilicity for membrane permeability, distinguishing it from both overly hydrophilic and overly lipophilic comparator compounds.

Drug-Like Property Assessment Solubility Profiling Lead Optimization

Versatile Building Block for C8-Derivatization: Enabling Synthesis of MAO-B Inhibitors and Neuroprotective Hydrazones

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as a critical precursor for synthesizing 8-thiosubstituted-1,3,7-trimethylxanthine hydrazones, a compound class that demonstrates in vitro neuroprotective and MAO-B inhibitory activities [1]. The bromine atom at C8 undergoes facile displacement with thioglycolic acid derivatives to generate caffeine-8-thioglycolic acid, which can be further elaborated to hydrazid-hydrazone derivatives bearing aromatic fragments in the C8 side chain [2]. These downstream products exhibit drug-like properties and fulfill Lipinski's Rule of Five criteria, positioning the bromo precursor as an enabling intermediate for discovering novel CNS-active xanthine derivatives [3]. In contrast, non-brominated xanthines such as caffeine cannot undergo this direct C8 functionalization chemistry without prior halogenation, adding synthetic steps and reducing overall efficiency.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Hydrazone Synthesis

Optimal Application Scenarios for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 15371-15-0) Based on Quantitative Evidence


Adenosine A2 Receptor Subtype-Selective Pharmacological Tool Compound Studies

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is optimally deployed as a selective A2-adenosine receptor antagonist in pharmacological profiling assays where discrimination between A1 and A2 receptor engagement is critical [1]. Its A2 receptor selectivity, conferred by the C8 bromine substituent, enables researchers to interrogate A2-specific signaling pathways without the confounding A1 receptor activity observed with non-selective antagonists like caffeine [2]. This compound is particularly valuable for target validation studies in neurological disorders (e.g., Parkinson's disease) and cardiovascular research where A2A receptor modulation is implicated in therapeutic outcomes [3].

Radiation Oncology and DNA Damage Response Mechanism Research

This compound is specifically indicated for research programs investigating radiosensitization mechanisms and DNA repair inhibition in tumor cells [1]. Its demonstrated ability to inhibit DNA single-strand break repair following ionizing radiation exposure makes it a validated tool for studying the cellular DNA damage response and for evaluating combination strategies in radiation oncology models [2]. Unlike non-halogenated xanthines, 8-bromocaffeine provides a halogenated purine scaffold with established radiosensitizer activity, supporting both mechanistic studies and translational research in tumor radiotherapy enhancement [3].

Medicinal Chemistry C8 Diversification: Synthesis of MAO-B Inhibitors and Neuroprotective Xanthine Derivatives

8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as an essential building block for synthesizing 8-thiosubstituted-1,3,7-trimethylxanthine derivatives with demonstrated MAO-B inhibitory and neuroprotective activities [1]. The reactive C8 bromine atom enables efficient nucleophilic displacement with thioglycolic acid and related nucleophiles, providing direct access to hydrazid-hydrazone libraries that exhibit favorable drug-like properties and comply with Lipinski's Rule of Five criteria [2]. This synthetic pathway is particularly valuable for CNS drug discovery programs targeting Parkinson's disease and other neurodegenerative conditions where MAO-B inhibition represents a validated therapeutic mechanism [3].

Catalyst-Free One-Pot Synthesis of 8-Alkylmercaptocaffeine Derivatives

This compound is uniquely suited for odorless, catalyst-free three-component reactions with alkyl bromides and thiourea to produce 8-alkylmercaptocaffeine derivatives in excellent to quantitative yields [1]. The high electrophilicity of the C8 bromine atom facilitates efficient nucleophilic substitution under mild conditions, eliminating the need for transition metal catalysts or harsh reagents [2]. This application scenario is particularly advantageous for combinatorial chemistry and parallel synthesis workflows where operational simplicity, high yield, and minimal purification requirements are prioritized procurement criteria for building block selection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.